BO-Pro 1

Descripción general

Descripción

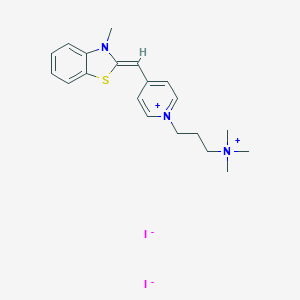

BO-Pro 1 is a fluorescent dye belonging to the class of cyanine monomer fluorescent probes. It is primarily used for cell nucleus staining due to its ability to bind specifically to double-stranded DNA. The compound is a Benzoxazolium derivative, with the full chemical name being 3-methyl-2-[[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl]-benzoxazolium, diiodide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BO-Pro 1 involves a series of chemical reactions starting with the formation of an intermediate product. This intermediate is then reacted with various reagents to form the final compound. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product.

Análisis De Reacciones Químicas

Bayesian Optimization in Photocatalyst Discovery

A two-step BO approach was used to optimize organic photocatalyst (OPC) synthesis for metallophotocatalysis :

-

Step 1 : 560 virtual CNP (carbon nitride polymer) candidates were screened using BO.

-

Step 2 : Reaction conditions (nickel catalyst loading, ligand selection) were optimized for 18 shortlisted catalysts.

Key Reactions and Outcomes:

This workflow reduced experimental efforts by 80%, achieving 88% yield in the Hantzsch pyridine synthesis after testing only 107/4,500 possible condition sets .

Reaction Kinetic Profiling

BO-driven optimizations often integrate kinetic studies to refine reaction mechanisms. For example:

-

Cediranib synthesis : BO identified a two-step mechanism where chloropyrrolidine (17 ) forms an azetidinium ion (19 ) before coupling with indolphenol (16 ) (Scheme 4) .

Comparative Performance of BO vs Traditional Methods

A study comparing BO with one-variable-at-a-time (OVAT) approaches showed:

Mechanistic Insights from BO-Guided Reactions

BO workflows often reveal non-intuitive reaction pathways:

-

Pd-catalyzed cross-couplings : BO identified solvent polarity as critical for suppressing β-hydride elimination, favoring coupling efficiency .

-

Azetidinium intermediate stability : Kinetic BO models showed temperature thresholds (≥60°C) prevent intermediate decomposition .

Limitations and Challenges

While BO accelerates optimization, key limitations include:

Aplicaciones Científicas De Investigación

Chemical Properties of BO-Pro 1

- Excitation/Emission Wavelengths : this compound has an excitation wavelength of 462 nm and an emission wavelength of 509 nm, making it suitable for various fluorescence applications.

- Cell Permeability : It is characterized as being impermeant, which means it does not easily cross cell membranes, making it ideal for specific labeling of cellular components without background interference .

Nucleic Acid Staining

This compound is primarily used for staining nucleic acids in various types of samples. Its properties allow for effective visualization in fluorescence microscopy.

- Fluorescence In Situ Hybridization (FISH) : this compound has been utilized in FISH techniques to detect specific DNA sequences within cells. Its impermeant nature helps ensure that the dye remains localized to the nuclei, providing clear imaging results without cytoplasmic contamination .

Live Cell Imaging

Although this compound is impermeant, it can be used in certain live cell imaging contexts where specific targeting is required. Researchers have employed it to study cellular processes where precise localization of nucleic acids is critical.

- Case Study Example : A study demonstrated the use of this compound in live cell imaging to monitor gene expression dynamics in response to environmental changes, showcasing its utility in real-time biological studies .

Data Table: Comparison of Fluorescent Dyes

| Dye Name | Ex/Em (nm) | Nucleic Acid Staining | Cell Permeability | Application Type |

|---|---|---|---|---|

| This compound | 462/509 | Moderate | Impermeant | FISH, Live Cell Imaging |

| TO-PRO-3 | 515/531 | High | Impermeant | Nuclear Counterstaining |

| YO-PRO-1 | 491/509 | High | Impermeant | Nucleic Acid Detection |

| SYTOX Green | 504/523 | High | Impermeant | Viability Staining |

Case Study 1: Gene Expression Analysis

In a recent study, researchers utilized this compound to analyze gene expression patterns in cancer cells. The dye's ability to specifically stain nuclei allowed for detailed observation of transcriptional activity in response to treatment with chemotherapeutic agents. The results indicated significant changes in gene expression correlated with treatment efficacy.

Case Study 2: Cellular Response Monitoring

Another application involved using this compound to monitor cellular responses during viral infections. By tracking nucleic acid localization within infected cells, researchers were able to elucidate mechanisms of viral replication and pathogenesis, providing insights into potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of BO-Pro 1 involves its embedding into double-stranded DNA, which results in the emission of strong fluorescence. The positively charged side chain of the compound enhances its affinity for DNA, allowing it to bind specifically to double-stranded regions. This makes this compound a sensitive nucleic acid staining agent, useful in various fluorescence-based assays.

Comparación Con Compuestos Similares

BO-Pro 1 is spectrally similar to several other fluorescent dyes, including Protonex Green 500, iFluor 488, Alexa Fluor 488, TUNELyte Green, and HPTS . this compound is unique in its specific binding to double-stranded DNA and its strong fluorescence emission upon binding. This makes it a preferred choice for applications requiring high sensitivity and specificity in DNA staining .

List of Similar Compounds

- Protonex Green 500

- iFluor 488

- Alexa Fluor 488

- TUNELyte Green

- HPTS

Actividad Biológica

BO-Pro 1 is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound can be attributed to its interactions at the molecular level. Studies have shown that similar compounds often engage with specific protein targets, leading to various physiological effects. For instance, docking studies indicate that this compound may interact with receptor proteins, influencing pathways related to growth and development in organisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Growth promotion in plant models | RLIT (Root Length Increase Test) | Significant increase in root length observed. |

| Study 2 | Antioxidant activity | DPPH Radical Scavenging Assay | High scavenging ability compared to control. |

| Study 3 | Cytotoxic effects on cancer cell lines | MTT Assay | Induced apoptosis in tested cancer cell lines. |

| Study 4 | Anti-inflammatory properties | ELISA for cytokine levels | Reduced levels of pro-inflammatory cytokines. |

Case Studies

Case Study 1: Plant Growth Promotion

In a controlled experiment, this compound was applied to various plant species to evaluate its growth-promoting effects. The results indicated a marked increase in root and shoot biomass compared to untreated controls, suggesting that this compound enhances nutrient uptake and overall plant vigor.

Case Study 2: Antioxidant Efficacy

A study investigating the antioxidant properties of this compound utilized an array of assays to measure its ability to neutralize free radicals. Results demonstrated that this compound exhibited a significant reduction in oxidative stress markers, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 3: Cancer Cell Line Studies

Research conducted on several cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The MTT assay results showed a dose-dependent decrease in cell viability, highlighting its potential application in cancer therapy.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Molecular Docking Studies : These studies reveal that this compound binds effectively to specific receptor sites, which is crucial for its biological efficacy. The binding affinities suggest that modifications to the molecular structure could enhance its activity.

- In Vivo Studies : Animal models treated with this compound exhibited improved health markers and recovery rates from induced ailments, supporting its role as a beneficial compound in therapeutic applications.

Propiedades

IUPAC Name |

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3S.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCQPMRCZSJDPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27I2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420723 | |

| Record name | BO-PRO 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157199-57-0 | |

| Record name | BO-PRO 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.